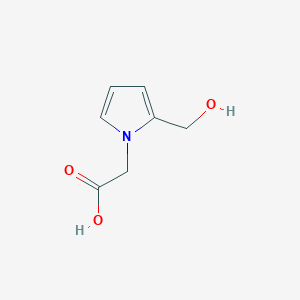

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with formaldehyde and glycine under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylpyrrole, which subsequently reacts with glycine to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to catalyze the reaction and maintain the acidic environment necessary for the formation of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(2-carboxy-1H-pyrrol-1-yl)acetic acid.

Reduction: Formation of 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)ethanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(Hydroxymethyl)pyrrole: Lacks the acetic acid moiety but shares the hydroxymethyl-substituted pyrrole structure.

Pyrrole-2-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrrole ring.

2-(2-(Methoxymethyl)-1H-pyrrol-1-yl)acetic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid, a derivative of pyrrole, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole ring with a hydroxymethyl group and an acetic acid moiety, which contributes to its unique chemical behavior and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism involves the modulation of signaling pathways, which can lead to diverse pharmacological effects such as:

- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.

- Anticancer Effects : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific apoptotic pathways.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several studies have highlighted the biological potential of this compound:

-

Antimicrobial Study :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising antimicrobial properties.

-

Cancer Research :

- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound triggered apoptosis as evidenced by increased caspase activity.

-

Neuroprotection :

- Research involving neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death by enhancing antioxidant defenses, suggesting its potential for neuroprotective applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, where pyrrole reacts with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in solvents like water or ethanol. Yield optimization depends on controlling reaction temperature (room temperature to mild heating) and stoichiometric ratios of starting materials. Degradation due to light or air exposure post-synthesis can reduce purity, necessitating inert storage conditions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns on the pyrrole ring.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation (125.13 g/mol).

- HPLC to assess purity, especially if degradation products (e.g., oxidized derivatives) are suspected .

Q. How does the compound’s stability vary under different laboratory storage conditions?

The compound is stable under standard lab conditions but degrades when exposed to light and oxygen, leading to reduced biological activity. Recommendations include storage in amber vials under nitrogen or argon and periodic purity checks via HPLC .

Advanced Research Questions

Q. How can factorial design methodologies optimize the synthesis process?

Factorial design minimizes experimental runs while evaluating critical variables (e.g., base concentration, solvent polarity, reaction time). For example, a 2³ factorial design could test NaOH concentration (low/high), solvent (water/ethanol), and temperature (25°C/40°C) to identify interactions affecting yield. Statistical analysis (ANOVA) pinpoints significant factors, enabling targeted optimization .

Q. What computational approaches enhance the design of derivatives with improved biological activity?

Quantum chemical calculations (e.g., DFT) predict reactivity at specific pyrrole ring positions, guiding electrophilic substitution. Machine learning models trained on existing pyrrole derivative datasets can forecast bioactivity, narrowing synthesis targets. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can researchers resolve contradictions in degradation kinetics reported across studies?

Discrepancies often arise from uncontrolled variables (e.g., light intensity, oxygen levels). Standardized protocols using accelerated stability testing (e.g., 40°C/75% RH) with controlled degradation chambers are critical. Comparative studies using isotopically labeled analogs (e.g., deuterated solvents) can isolate degradation pathways .

Q. What reactor design considerations are critical for scaling up synthesis?

Scaling requires addressing heat transfer (exothermic reactions) and mixing efficiency. Continuous-flow reactors with in-line HPLC monitoring improve reproducibility. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency at larger scales .

Q. How do structural modifications at the pyrrole ring’s substitution site alter biological activity?

Comparative studies with isomers (e.g., 2-(1H-pyrrol-3-yl)acetic acid) reveal that substitution at the 2-position enhances hydrogen-bonding capacity, influencing interactions with enzymatic targets like cyclooxygenase. Computational docking simulations validate these structural-activity relationships .

Properties

CAS No. |

200557-24-0 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-[2-(hydroxymethyl)pyrrol-1-yl]acetic acid |

InChI |

InChI=1S/C7H9NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,9H,4-5H2,(H,10,11) |

InChI Key |

APBCNTGXZLQLKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)CO)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.